3-Chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride

Overview

Description

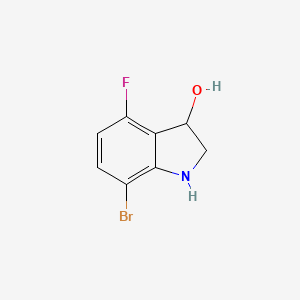

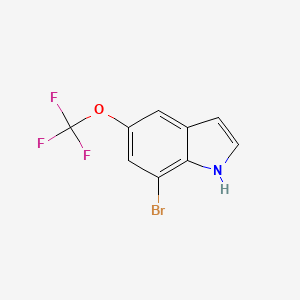

3-Chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride is a type of benzenesulfonyl chloride . It is an organic compound with the molecular formula C7H4ClF3O2S and a molecular weight of 244.62 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringFC(F)(F)c1ccccc1S(Cl)(=O)=O . The InChI representation is InChI=1S/C7H4ClF3O2S/c8-14(12,13)6-4-2-1-3-5(6)7(9,10)11/h1-4H . The 3D structure can be viewed using Java or Javascript . Physical And Chemical Properties Analysis

This compound is a clear pale yellow to brown liquid . It has a refractive index of 1.485 (lit.) and a boiling point of 88-90 °C/6 mmHg (lit.) . The density of this compound is 1.526 g/mL at 25 °C (lit.) .Scientific Research Applications

Synthesis and Chemical Reactions

- Synthesis of Penoxsulam : A convenient and efficient synthesis method for 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a key building block of penoxsulam, was described. The synthesis features regioselective lithiation and subsequent electrophilic substitution, copper-catalyzed C–O coupling, and chloroxidation conditions (Huang et al., 2019).

- C-H Bond Sulfonylation : The reactivity of (poly)halo-substituted benzenesulfonyl chlorides in palladium-catalyzed ortho-directed C–H bond sulfonylation of 2-arylpyridines was explored. The process tolerates various halobenzenesulfonyl chlorides to afford halo-substituted diarylsulfones in good yields (Sasmal et al., 2018).

- Atom Transfer Radical Addition Reactions : Fluoroalkylsulfonyl chlorides are used as a source of fluorinated radicals to add fluoroalkyl groups to electron-deficient, unsaturated carbonyl compounds through photochemical conditions, showcasing the potential for further diverse functionalization (Tang & Dolbier, 2015).

Synthesis of Advanced Materials and Pharmaceuticals

- N-substituted Phenyl Benzenesulfonylureas Synthesis : Synthesis of N-substituted phenyl-4-fluoride (or trifluoromethyl) benzenesulfonylureas, starting from corresponding benzenesulfonyl chloride, highlights its role in producing compounds potentially valuable in various applications (Ta-n, 2015).

- Soluble Fluoro-polyimides : The compound has been used in the synthesis of soluble fluoro-polyimides, indicating its importance in creating materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability, which are critical attributes for advanced material applications (Xie et al., 2001).

Structural and Kinetic Studies

- Steric Hindrance Investigation : Structural and kinetic investigation of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride was performed, shedding light on the complex interactions and steric effects in these molecules (Rublova et al., 2017).

- Rate Constants for Hydrolyses : The compound was involved in studies calculating third-order rate constants for hydrolyses of various acid derivatives, contributing to understanding the mechanisms of these chemical processes and the factors influencing them (Bentley, 2015).

Safety and Hazards

This compound is considered hazardous and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water . If swallowed, do not induce vomiting and seek immediate medical attention .

Mechanism of Action

Target of Action

Benzenesulfonyl chlorides are generally known to react with amines, alcohols, and thiols, forming sulfonamides, sulfonic esters, and sulfonic thioesters, respectively .

Mode of Action

3-Chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can undergo nucleophilic substitution reactions . The chlorine atom attached to the sulfonyl group is a good leaving group, making the compound susceptible to attack by nucleophiles such as amines, alcohols, and thiols .

Biochemical Pathways

The compound’s reactivity suggests it could be involved in the modification of proteins or other biomolecules containing amine, alcohol, or thiol groups .

Result of Action

Given its reactivity, it could potentially modify proteins or other biomolecules, altering their function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of this compound . For example, a lower pH (more acidic environment) could potentially increase the reactivity of the compound by protonating nucleophiles, making them more susceptible to attack .

properties

IUPAC Name |

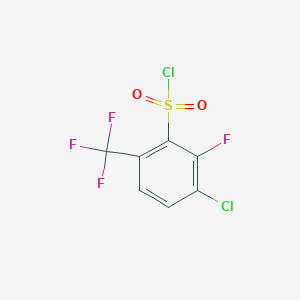

3-chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4O2S/c8-4-2-1-3(7(11,12)13)6(5(4)10)16(9,14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCXKIVHRIJBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)S(=O)(=O)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (2R)-2-({1-[(benzyloxy)carbonyl]piperidin-4-yl}amino)-3-hydroxypropanoate](/img/structure/B1406311.png)

![1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine](/img/structure/B1406322.png)

![6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1406324.png)